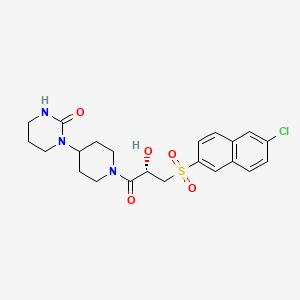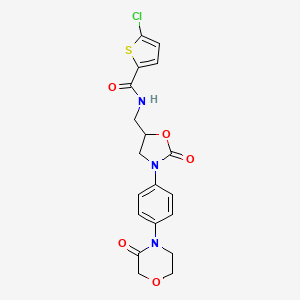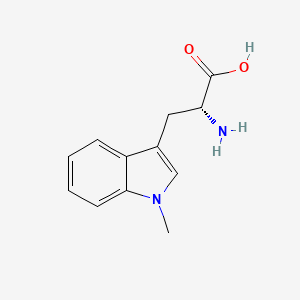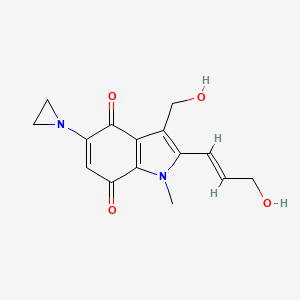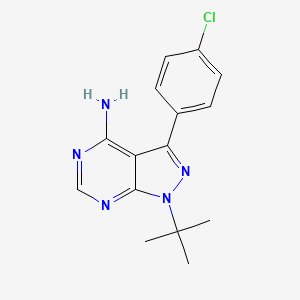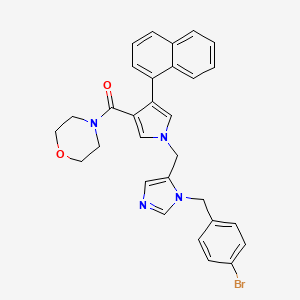
MK-0752
概述
描述
MK-0752 is a potent gamma secretase inhibitor that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Gamma secretase is an enzyme complex that plays a crucial role in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. By inhibiting gamma secretase, this compound can modulate the Notch signaling pathway, making it a promising candidate for cancer therapy .
科学研究应用
化学: 用作研究 Notch 信号通路的工具化合物。
生物学: 研究其对细胞分化和增殖的影响。
作用机制
MK-0752 通过抑制γ-分泌酶发挥作用,γ-分泌酶是一种参与 Notch 受体裂解的酶复合物。这种抑制阻止了 Notch 胞内结构域的释放,从而阻断了 Notch 信号通路的激活。Notch 通路对于细胞分化、增殖和凋亡至关重要,其失调与各种癌症有关。 通过调节此通路,this compound 可以抑制癌细胞生长并诱导凋亡 .
安全和危害
MK-0752 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In clinical trials, the most common drug-related toxicities were diarrhea, nausea, vomiting, and fatigue .
未来方向
MK-0752 has shown promise in clinical trials for the treatment of various diseases, including Alzheimer’s disease and various cancers . It has been found to be effective in pre-clinical models of pancreatic cancer, in combination with gemcitabine . Future research may focus on its potential as a candidate for cancer stem cell-targeting therapy .
生化分析
Biochemical Properties
MK-0752 shows a dose-dependent reduction of Aβ40 with an IC50 of 5 nM in human SH-SY5Y cells . It interacts with γ-secretase, an enzyme that plays a crucial role in the cleavage of single-pass transmembrane proteins within their transmembrane domain .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to decrease cellular invasion and increase apoptosis in uterine leiomyosarcoma cells . In another study, this compound demonstrated strong cytotoxic and antimigratory potential in all cell lines, with the strongest effects observed in the HPV-positive cell line .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of γ-secretase . This inhibition results in a decrease in the production of Aβ40, a peptide that is implicated in the pathogenesis of Alzheimer’s disease . Additionally, this compound has been found to decrease the expression of HES1, a downstream target of the Notch signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, a study found that this compound reduced the generation of new amyloid β protein in the brain of rhesus monkeys . No increase in this compound AUC (area under the curve) was observed beyond 1800mg once weekly .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, in a study involving rhesus monkeys, the generation of new amyloid β protein was partially blocked with the administration of 60 mg/kg of this compound, and nearly completely blocked at the 240 mg/kg dose .
Transport and Distribution
Details regarding the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound is orally bioavailable and can cross the blood-brain barrier .
Subcellular Localization
Given its role as a γ-secretase inhibitor, it is likely that this compound interacts with γ-secretase at the cell membrane, where this enzyme is typically localized .
准备方法
合成路线和反应条件
MK-0752 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成路线包括以下步骤:
环己基中间体的形成: 此步骤涉及 4-氯苯磺酰氯与 4-(2,5-二氟苯基)环己酮在碱如三乙胺存在下的反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、连续流动化学和先进的纯化技术,以确保最终产物的产率和纯度高 .
化学反应分析
反应类型
MK-0752 经历了各种化学反应,包括:
氧化: this compound 可以被氧化形成亚砜和砜。
还原: this compound 的还原会导致相应的醇的形成。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应.
主要形成的产物
氧化: 亚砜和砜。
还原: 醇类。
取代: 根据所用亲核试剂的不同,各种取代衍生物.
相似化合物的比较
类似化合物
PF-03084014: 另一种针对 Notch 信号通路的γ-分泌酶抑制剂。
RO4929097: 一种γ-分泌酶抑制剂,因其在癌症治疗方面的潜力而得到研究。
LY3039478: 一种作用机制类似的γ-分泌酶抑制剂.
MK-0752 的独特性
This compound 的独特性在于其对γ-分泌酶的高效性和特异性。它在临床前和临床研究中显示出令人鼓舞的结果,特别是在与其他化疗药物联合使用时。 其穿透血脑屏障的能力也使其成为治疗中枢神经系统癌症的有价值的候选药物 .
属性
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJIFAKUZNNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026086, DTXSID70915051 | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471905-41-6, 952578-68-6 | |
| Record name | MK-0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0752 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0752 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MK0752 interact with its target and what are the downstream effects?
A1: MK0752 is a synthetic small molecule that acts as a gamma-secretase inhibitor. [] Gamma-secretase is an enzyme complex involved in the cleavage of Notch receptors, which are transmembrane proteins involved in various cellular processes, including cell fate determination, survival, and proliferation. [] By inhibiting gamma-secretase, MK0752 prevents the cleavage of Notch receptors, effectively blocking the Notch signaling pathway. [] This inhibition has been shown to induce growth arrest and apoptosis in tumor cells with overactivated Notch signaling. []
Q2: What is known about MK0752's efficacy in preclinical models of cancer?
A2: Research indicates that MK0752 has demonstrated antineoplastic effects in vitro in HPV-positive head and neck squamous cell carcinoma. [] Additionally, studies have investigated the potential of MK0752 in treating triple-negative breast cancer (TNBC) by incorporating it into solid lipid nanoparticles (SLNs) functionalized with DR-5 and DLL-4 monoclonal antibodies. [] This approach aims to improve the targeted delivery of MK0752 to TNBC cells and enhance its therapeutic efficacy while minimizing off-target side effects. []
Q3: Has MK0752 been studied in a clinical setting?
A3: Yes, MK0752 has been investigated in a Phase I clinical trial involving children with recurrent or refractory central nervous system (CNS) malignancies. [, ] The trial aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of MK0752 in this patient population. [] Additionally, researchers assessed the expression of Notch and HES proteins in peripheral blood mononuclear cells (PBMCs) before and after treatment with MK0752. []
Q4: Are there any preclinical studies looking at the impact of MK0752 on specific cell types?
A4: Yes, research has shown that MK0752 can ameliorate sepsis-induced renal injury in a mouse model by reducing proinflammatory cytokines and modulating the Notch1 signaling pathway. [] Further investigation revealed that MK0752 effectively reduced the protein expression of Notch1, CXCR4, and p-mTOR in glioma initiating cells (GICs), leading to reduced invasion and migration capabilities of these cells. [] These findings highlight the potential of MK0752 as a therapeutic agent targeting Notch1 signaling in various disease contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


